氟西汀
概览
描述
Synthesis Analysis
The synthesis of fluoxetine involves multiple chemical processes, starting from β-methylamino phenylpropyl alcohol through chlorination and synthetic reaction stages, culminating in a product with high purity. Advanced synthetic methodologies have enabled the efficient, catalytic, asymmetric total synthesis of fluoxetine from α,β-unsaturated aldehydes through sequential steps, including imine formation, β-borylation, transimination, reduction, and oxidation, leading to high yields and enantiomeric excesses. These processes underscore the complex chemistry involved in fluoxetine's production and the continuous efforts to refine its synthesis for pharmaceutical applications (Li Yu-shan, 2003); (Adam D. J. Calow, Elena Fernández, Andrew Whiting, 2014).
Molecular Structure Analysis
While specific studies on fluoxetine's molecular structure analysis were not directly identified in the provided research, the molecular structure of fluoxetine, characterized by its trifluoromethyl phenyl and methylamino propyl groups, plays a crucial role in its function as a selective serotonin reuptake inhibitor. This structure is pivotal in fluoxetine's affinity for the serotonin transporter, which is the primary mechanism through which it exerts its antidepressant effects. The synthesis and structural elucidation studies often involve advanced spectroscopic techniques to confirm the molecular integrity and purity of the synthesized compounds, ensuring their efficacy and safety for pharmaceutical use.
Chemical Reactions and Properties
Fluoxetine's chemical reactivity and properties, including its interaction with various neurotransmitter systems and influence on enzymatic pathways, are central to its pharmacological activity. For instance, fluoxetine has been shown to influence melanin synthesis through serotonin receptors and mitogen-activated protein kinase signaling pathways, demonstrating its broader biochemical impacts beyond serotonin reuptake inhibition. Additionally, fluoxetine's effect on dendrite atrophy and nitric oxide synthase expression highlights its complex interactions within neuronal systems, affecting neuroplasticity and cellular function (Li Liu et al., 2018); (L. Luo, R. Tan, 2001).
科研应用
1. 癌症研究
氟西汀,作为一种抗抑郁药,在癌症研究中显示出潜力。 Krishnan等人(2008年)发现氟西汀可以使肿瘤细胞对化疗药物敏感,并诱导凋亡。该研究揭示了氟西汀在G0/G1期阻止细胞周期的能力,表明其在癌症治疗中的抗增殖疗法中的有用性(Krishnan, Hariharan, Nair, & Pillai, 2008)。
2. 神经可塑性和视觉皮层
Vetencourt等人(2008年)发现氟西汀可以恢复成年视觉系统中的神经可塑性。他们对大鼠的研究表明,氟西汀治疗促进了成年弱视动物视觉功能的恢复,突显了其在弱视症治疗中的潜在应用(Vetencourt et al., 2008)。
3. 抗炎和抗氧化特性
Caiaffo等人(2016年)强调了氟西汀在神经传导之外的作用,包括神经保护、抗炎特性、抗氧化活性和抗凋亡特性。这表明了其在治疗各种与压力相关的健康状况中的潜力(Caiaffo, Oliveira, Sá, & Evêncio Neto, 2016)。
4. 免疫系统影响
Munari,Marin和Matozzo(2014年)研究了氟西汀对蛤蜊免疫参数的影响,发现它显著影响了免疫参数和乙酰胆碱酯酶活性。这表明了潜在的生态影响和进一步的环境影响研究的必要性(Munari, Marin, & Matozzo, 2014)。
5. GABAA受体调节
Robinson,Drafts和Fisher(2003年)发现氟西汀积极调节GABAA受体,暗示其在抗惊厥活性中的作用。这意味着在癫痫或其他与抑制性神经传导相关的疾病中的潜在治疗应用(Robinson, Drafts, & Fisher, 2003)。
6. 非人灵长类代谢物谱分析
He等人(2014年)在幼年恒河猴中确定了氟西汀反应的代谢物生物标志物,有助于更好地了解其在神经发育障碍中的作用,并有助于精准医学方法(He et al., 2014)。
7. 缺血后的神经保护
Lim等人(2009年)在大鼠脑缺血模型中展示了氟西汀的神经保护作用。其抗炎作用,特别是抑制NF-κB活性,为中风和其他神经退行性疾病中的潜在应用提供了见解(Lim et al., 2009)。
8. DARPP-32调节
Svenningsson等人(2002年)探讨了氟西汀如何调节各种脑区的DARPP-32的磷酸化状态,有助于我们理解其抗抑郁机制及对神经信号通路可能的影响(Svenningsson et al., 2002)。
9. 生态毒理学和水生生物
Péry等人(2008年)调查了氟西汀对水生无脊椎动物生命周期的影响,提供了关于水生环境中药物污染的生态影响的关键数据(Péry等人,2008)。
10. BDNF的表观遗传调节
Jin等人(2017年)研究了氟西汀对类抑郁行为的影响及其对BDNF基因转录的表观遗传调节,为其在治疗中风后抑郁症中的作用提供了见解(Jin et al., 2017)。
未来方向
性质
IUPAC Name |
N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20/h2-10,16,21H,11-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHCYVBBDHJXIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
59333-67-4 (hydrochloride) | |
Record name | Fluoxetine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054910893 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7023067 | |
Record name | Fluoxetine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Fluoxetine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014615 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
395.1°C at 760 mmHg | |
Record name | Fluoxetine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00472 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
insoluble, 1.70e-03 g/L | |
Record name | Fluoxetine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00472 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Fluoxetine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014615 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The monoaminergic hypothesis of depression emerged in 1965 and linked depression with dysfunction of neurotransmitters such as noradrenaline and serotonin. Indeed, low levels of serotonin have been observed in the cerebrospinal fluid of patients diagnosed with depression. As a result of this hypothesis, drugs that modulate levels of serotonin such as fluoxetine were developed. Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) and as the name suggests, it exerts it's therapeutic effect by inhibiting the presynaptic reuptake of the neurotransmitter serotonin. As a result, levels of 5-hydroxytryptamine (5-HT) are increased in various parts of the brain. Further, fluoxetine has high affinity for 5-HT transporters, weak affinity for noradrenaline transporters and no affinity for dopamine transporters indicating that it is 5-HT selective. Fluoxetine interacts to a degree with the 5-HT2C receptor and it has been suggested that through this mechanism, it is able to increase noradrenaline and dopamine levels in the prefrontal cortex. | |
Record name | Fluoxetine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00472 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Fluoxetine | |
CAS RN |
54910-89-3, 57226-07-0 | |
Record name | Fluoxetine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54910-89-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fluoxetine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054910893 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluoxetine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00472 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | NSC-283480 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=283480 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Fluoxetine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenepropanamine, N-methyl-γ-[4-(trifluoromethyl)phenoxy] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.370 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLUOXETINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01K63SUP8D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Fluoxetine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014615 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
179 - 182 °C | |
Record name | Fluoxetine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00472 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Fluoxetine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014615 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。